molecular formula C19H21BrN2O3 B10835186 7-bromo-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,2-dimethyl-3H-1-benzofuran-5-carboxamide

7-bromo-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,2-dimethyl-3H-1-benzofuran-5-carboxamide

Cat. No.: B10835186
M. Wt: 405.3 g/mol
InChI Key: HDXJPZKHNBTZOX-UHFFFAOYSA-N
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Description

PMID28394193-Compound-42 is a novel small molecule inhibitor that has shown significant potential in various scientific research fields. This compound has been studied for its ability to target specific proteins and pathways, making it a valuable tool in the study of diseases and biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PMID28394193-Compound-42 involves a multi-step process that includes the formation of key intermediates through various chemical reactions. One of the primary methods involves the use of imidazo-pyrimidone compounds, which are prepared through a series of reactions involving the condensation of appropriate starting materials under controlled conditions . The reaction conditions typically include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of PMID28394193-Compound-42 follows similar synthetic routes but on a larger scale. The process is optimized to ensure cost-effectiveness and scalability while maintaining the quality and consistency of the final product. This involves the use of large-scale reactors, automated systems for monitoring and controlling reaction parameters, and stringent quality control measures to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

PMID28394193-Compound-42 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures, pressures, and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions include various derivatives of PMID28394193-Compound-42, each with unique properties and potential applications. These derivatives are often studied for their enhanced or modified biological activities.

Scientific Research Applications

PMID28394193-Compound-42 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of PMID28394193-Compound-42 involves its ability to inhibit specific proteins and pathways. One of the primary targets is the receptor-interacting protein kinase 3 (RIPK3), which plays a crucial role in necroptosis, a form of programmed cell death . By inhibiting RIPK3, PMID28394193-Compound-42 can modulate the inflammatory response and protect against tissue damage in conditions such as acute kidney injury.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to PMID28394193-Compound-42 include other small molecule inhibitors that target similar pathways and proteins. Some of these compounds include:

    Compound-43: Shares a similar structure and targets RIPK3 but has different pharmacokinetic properties.

    Compound-44: Another RIPK3 inhibitor with a distinct mechanism of action and therapeutic potential.

Uniqueness

What sets PMID28394193-Compound-42 apart from these similar compounds is its unique chemical structure, which allows for more specific targeting and inhibition of RIPK3. This specificity results in fewer off-target effects and a better safety profile, making it a promising candidate for further research and development.

Properties

Molecular Formula

C19H21BrN2O3

Molecular Weight

405.3 g/mol

IUPAC Name

7-bromo-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,2-dimethyl-3H-1-benzofuran-5-carboxamide

InChI

InChI=1S/C19H21BrN2O3/c1-10-5-11(2)22-18(24)14(10)9-21-17(23)12-6-13-8-19(3,4)25-16(13)15(20)7-12/h5-7H,8-9H2,1-4H3,(H,21,23)(H,22,24)

InChI Key

HDXJPZKHNBTZOX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1)CNC(=O)C2=CC3=C(C(=C2)Br)OC(C3)(C)C)C

Origin of Product

United States

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